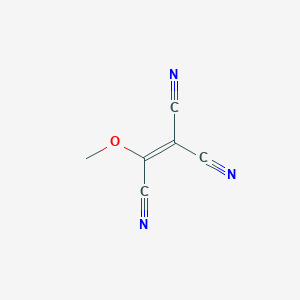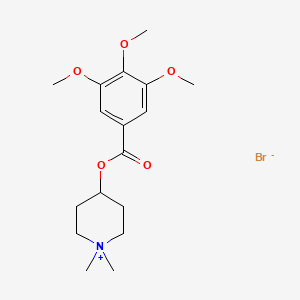
Methoxyethene-1,1,2-tricarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methoxyethene-1,1,2-tricarbonitrile is an organic compound known for its unique chemical structure and reactivity It is a derivative of malononitrile and features three nitrile groups, making it a highly reactive molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methoxyethene-1,1,2-tricarbonitrile can be synthesized through the dimerization of malononitrile in the presence of bases such as sodium hydride or sodium alkoxide . The reaction typically involves the addition of malononitrile to a cooled solution of a base in anhydrous ethanol, followed by gradual heating to reflux . This method yields a beige crystalline compound that is soluble in ethanol or water upon heating .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield, safety, and purity. The use of readily available raw materials and simple reaction controls makes it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Methoxyethene-1,1,2-tricarbonitrile undergoes various types of chemical reactions, including:
Cycloaddition: Forms heterocyclic compounds.
Cyclocondensation: Produces fused heterocycle derivatives.
Cascade/Domino/Tandem Reactions: Leads to complex molecular structures.
Multi-component Reactions: Generates diverse chemical motifs
Common Reagents and Conditions
Common reagents used in reactions with this compound include electrophilic compounds, bases like triethylamine, and solvents such as ethanol . Reaction conditions often involve heating and the use of catalysts to facilitate the desired transformations.
Major Products
The major products formed from reactions involving this compound include various heterocyclic systems, biologically active molecules, and dyes . These products are valuable in medicinal chemistry and materials science.
Wissenschaftliche Forschungsanwendungen
Methoxyethene-1,1,2-tricarbonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and dyes.
Biology: Investigated for its potential as a nootropic agent that mimics nerve growth factors.
Medicine: Explored for its ability to enhance nerve growth and tissue regeneration.
Industry: Utilized in the production of colored compounds and as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of methoxyethene-1,1,2-tricarbonitrile involves its high reactivity due to the presence of three nitrile groups and an unsaturated alkene part . These functional groups act as powerful electron acceptors, facilitating various chemical transformations. The compound’s reactivity is further enhanced by its ability to form stable intermediates during reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethene-1,1,2,2-tetracarbonitrile: Another highly reactive nitrile compound used in similar synthetic applications.
Malononitrile Dimer:
Uniqueness
Methoxyethene-1,1,2-tricarbonitrile is unique due to its specific combination of nitrile groups and an unsaturated alkene, which provides it with distinct reactivity and versatility in organic synthesis. Its ability to participate in a wide range of reactions and form diverse products makes it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
72553-89-0 |
|---|---|
Molekularformel |
C6H3N3O |
Molekulargewicht |
133.11 g/mol |
IUPAC-Name |
2-methoxyethene-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C6H3N3O/c1-10-6(4-9)5(2-7)3-8/h1H3 |
InChI-Schlüssel |
CGTWHKFCSDGAFC-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=C(C#N)C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Benzenesulfonic acid, 4-[[4-[(2-nitrophenyl)amino]phenyl]azo]-, monosodium salt](/img/structure/B14462787.png)



![1-[(2,2,2-Trichloroethoxy)carbonyl]pyridin-1-ium chloride](/img/structure/B14462803.png)
![2-Hydroxy-4-[(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy]-3,6-dimethylbenzoic acid](/img/structure/B14462806.png)





